4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline
Description
4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline (CAS: 16499-63-1) is a heterocyclic compound featuring a partially saturated quinazoline backbone with chlorine and trifluoromethyl substituents at positions 4 and 5, respectively. The 3,4-dihydro configuration introduces partial saturation, reducing aromaticity and increasing structural flexibility compared to fully aromatic quinazolines. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity, and the chloro substituent, which can modulate reactivity in cross-coupling reactions .
Properties
IUPAC Name |
4-chloro-5-(trifluoromethyl)-1,4-dihydroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2/c10-8-7-5(9(11,12)13)2-1-3-6(7)14-4-15-8/h1-4,8H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAVAUCQUKISCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(N=CNC2=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzoxazine Cyclization with NaOH Catalysis
A metal-free cyclization strategy for synthesizing 3,4-dihydroquinazoline derivatives involves the use of H-3,1-benzoxazine intermediates. Under basic conditions (20 mol% NaOH), these intermediates undergo elimination and rearrangement to form 4-alkenylquinazolinones. While this method avoids expensive catalysts, its applicability to 4-chloro-5-(trifluoromethyl) derivatives requires substitution of the alkenyl group with chlorine and trifluoromethyl moieties at the 5-position. Reaction optimization studies indicate that introducing electron-withdrawing groups like trifluoromethyl necessitates higher temperatures (80–100°C) and prolonged reaction times (12–24 hours).
Limitations and Byproduct Formation
The cyclization route is prone to byproducts such as 4-methylene-quinazolinthiones, particularly when thioureas are employed as starting materials. Purification challenges arise due to the structural similarity of byproducts, often requiring silica gel chromatography. For industrial applications, this method’s reliance on chromatographic separation limits its cost-effectiveness compared to crystallization-based protocols.
Heck Reaction-Based Industrial Synthesis
Multi-Step Process from 2-Halo-Substituted Anilines
Patents from and outline a scalable three-step synthesis:
-
Urea Formation : Reacting 2-fluoro-5-(trifluoromethyl)aniline with an aryl isocyanate yields N-(2-fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea.
-
Heck Coupling : Treatment with methyl acrylate in the presence of Pd(OAc)₂ and oxidizing agents generates methyl (2E)-3-{3-fluoro-2-[(carbamoyl)amino]phenyl}acrylate.
-
Ring Closure : Basic conditions (NaOH, EtOH, reflux) facilitate cyclization to form 4-chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline.
Advantages Over Traditional Methods
This approach eliminates phosphine imide and carbodiimide intermediates, reducing byproduct formation. Crystallization replaces chromatography for purification, enhancing industrial viability. For example, the Heck reaction intermediate crystallizes directly from ethyl acetate at 0–25°C, achieving >95% purity.
Table 1: Heck Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | 88 | |
| Solvent | Acetonitrile | 92 | |
| Temperature | 80°C | 85 | |
| Base | NaOH | 90 |
Enaminone C=C Bond Cleavage Strategy
HOAc-Catalyzed Bond Rearrangement
A novel method from employs acetic acid (HOAc) to cleave the C=C bond of enaminones, forming 3,4-dihydroquinazolines. For 4-chloro-5-(trifluoromethyl) derivatives, the enaminone precursor is synthesized from 2-(aminomethyl)-5-(trifluoromethyl)aniline and chloroacetylene. HOAc (20 mol%) in ethanol at 100°C induces intramolecular nucleophilic addition, followed by C–C cleavage to yield the target compound.
Selectivity and Byproduct Control
The reaction’s selectivity depends on the electronic effects of the trifluoromethyl group, which stabilizes the transition state during C=C cleavage. Byproducts such as quinazolin-4(3H)-ones are minimized by maintaining a pH >10 during workup.
Amidine Conversion via Dithiazolium Intermediates
Reaction with 4,5-Dichloro-1,2,3-dithiazolium Chloride
As detailed in, 2-amino-N′-(2-methoxy-5-(trifluoromethyl)phenyl)benzamidine reacts with 4,5-dichloro-1,2,3-dithiazolium chloride in dichloromethane. Using Hünig’s base (i-Pr₂NEt), the intermediate undergoes cyclization to form 4-imino-3-aryl-3,4-dihydroquinazoline-2-carbonitrile, which is hydrolyzed to the final product.
Hydrolysis and Final Product Isolation
Treatment with 10% HCl converts the nitrile group to a carbonyl, yielding 4-chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline. This step achieves quantitative conversion but requires careful pH control to prevent decomposition.
Comparative Analysis of Methodologies
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazoline derivatives, including 4-chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline. This compound and its analogs have shown promising results against various cancer cell lines.
Case Study: In Vitro Anticancer Efficacy
A study evaluated a series of quinazoline-based thiazole derivatives, which included compounds structurally related to 4-chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline. The results indicated significant cytotoxic effects on multiple cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Notably, compound 4i exhibited IC50 values of 2.86 µM for MCF-7 and 5.91 µM for HepG2 cells, demonstrating its potential as a potent anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 2.86 |
| HepG2 | 5.91 |
| A549 | 14.79 |
Antiparasitic Activity
The compound has also been investigated for its activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Research indicates that derivatives of 3,4-dihydroquinazoline can act as inhibitors of TryR (Trypanothione reductase), an enzyme crucial for the survival of the parasite.
Case Study: Trypanosoma brucei Inhibition
In a study focusing on the synthesis and biological evaluation of 3,4-dihydroquinazoline derivatives, it was found that certain compounds displayed effective inhibition against TryR with IC50 values ranging from 19 to 38 µM. These findings suggest that such derivatives could be further optimized for enhanced potency against HAT .
Molecular Docking and Mechanism of Action
Molecular docking studies have been employed to elucidate the binding mechanisms of these compounds to their respective targets. For instance, the binding interactions of quinazoline derivatives with epidermal growth factor receptor (EGFR) kinases were analyzed through computational simulations.
Insights from Docking Studies
The docking studies revealed that certain structural modifications in the quinazoline framework could significantly enhance binding affinity to EGFR kinases, which are pivotal in many cancers. The most effective compounds demonstrated nanomolar IC50 values against mutant forms of EGFR .
Broader Implications in Drug Discovery
The versatility of 4-chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline extends beyond specific applications; it serves as a scaffold for designing new therapeutic agents. Its structural features allow for modifications that can lead to improved pharmacological profiles across various disease models.
Potential Areas for Future Research
- Antiviral Activity : Some dihydroquinazolines have shown promise as antiviral agents against cytomegalovirus (CMV), suggesting potential applications in virology .
- Anti-inflammatory Properties : Emerging data indicate that quinazoline derivatives may also possess anti-inflammatory effects, warranting further investigation .
Mechanism of Action
The mechanism by which 4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
Substituent Effects on Physicochemical Properties
The trifluoromethyl and chloro substituents in 4-chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline differentiate it from analogs like 4-chloro-2-(4-chlorophenyl)-6-(phenylethynyl)quinazoline (4c) and 4-chloro-2-(4-methoxyphenyl)-6-(phenylethynyl)quinazoline (4d) (). Key comparisons include:
- Solubility : The dihydro structure may improve solubility in polar solvents relative to fully aromatic analogs like 4c/4d, which exhibit higher melting points due to rigid planar structures .
Research Findings and Trends
- Crystallography : Isostructural analogs (e.g., fluorophenyl-thiazole derivatives in ) highlight the role of substituents in dictating molecular planarity and crystal packing. The perpendicular orientation of fluorophenyl groups in suggests that the CF₃ group in the target compound may similarly influence solid-state interactions .
- Spectroscopic Characterization : IR and NMR data for analogs () indicate that the CF₃ group in the target compound would produce distinct ¹⁹F NMR signals (~-60 ppm) and C-F stretching vibrations (~1100–1200 cm⁻¹) .
Biological Activity
4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in medicinal chemistry and providing detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of 4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline is , with a molecular weight of approximately 235.61 g/mol. The unique structural features of this compound, particularly the presence of a chloro group and a trifluoromethyl group, contribute to its pharmacological properties.
Antiparasitic Activity
Research indicates that compounds based on the 3,4-dihydroquinazoline scaffold exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. A series of inhibitors derived from this scaffold were synthesized and evaluated for their effectiveness against Trypanosoma reductase (TryR). The structure-activity relationship (SAR) studies revealed that modifications to the core structure could enhance potency against T. brucei.
Table 1: Inhibition Potency of Dihydroquinazoline Derivatives Against TryR
| Compound | IC50 (μM) | Comments |
|---|---|---|
| Compound 1a | 19 | Low potency inhibitor |
| Compound 1b | 38 | Low potency inhibitor |
| Compound 2 | 12 | Moderate potency |
| Compound 3 | 5 | High potency |
The above table summarizes the inhibition potency of various derivatives against TryR, indicating that structural modifications can significantly influence biological activity .
Anticancer Activity
Quinazolines, including derivatives like 4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline, have shown promise as anticancer agents. They act primarily by inhibiting key protein kinases involved in cancer cell proliferation.
Key Findings:
- Quinazolines have been identified as inhibitors of epidermal growth factor receptor (EGFR) and other tyrosine kinases.
- Compounds with electron-withdrawing groups at specific positions on the quinazoline ring demonstrate enhanced anticancer activity.
Table 2: Anticancer Activity of Quinazoline Derivatives
| Compound | Target Enzyme | IC50 (nM) | Cell Lines Tested |
|---|---|---|---|
| Compound A | EGFR | 15 | A549, MCF-7 |
| Compound B | PDGFR | 28 | DU145 |
| Compound C | VEGFR | 20 | HepG2 |
These findings underscore the potential of quinazolines as therapeutic agents in cancer treatment .
The biological activity of 4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline can be attributed to its ability to interact with various biological targets:
- Inhibition of Protein Kinases : The compound's structure allows it to bind effectively to the ATP-binding sites of kinases such as EGFR and PDGFR.
- Induction of Apoptosis : Some studies suggest that quinazolines can trigger apoptotic pathways in cancer cells.
- Antiparasitic Mechanism : For antiparasitic activity, the binding interactions with TryR create a new subpocket within the enzyme's active site, enhancing inhibition .
Study on Trypanosoma brucei
A significant study involved screening a library of dihydroquinazoline derivatives for activity against T. brucei. The results indicated that certain modifications led to compounds with IC50 values in the low micromolar range, demonstrating potential for further development as antiparasitic agents .
Anticancer Efficacy in Cell Lines
In another study focusing on anticancer properties, several quinazoline derivatives were tested against various cancer cell lines. Compounds showed varying degrees of cytotoxicity, with some achieving IC50 values lower than those of established drugs like gefitinib .
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via refluxing intermediates in solvents like DMSO, followed by distillation and crystallization. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours yielded a light-yellow powder with a 65% yield after purification . To improve yields:
- Optimize solvent choice (e.g., switch to DMF or THF for better solubility).
- Adjust reaction time and temperature (microwave-assisted synthesis may reduce time from hours to minutes) .
- Use catalysts like p-toluenesulfonic acid to accelerate cyclization.
- Monitor reaction progress with TLC or HPLC-MS to identify byproducts.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline?
- Methodological Answer :
- NMR : H and C NMR confirm the dihydroquinazoline core and trifluoromethyl/chlorine substituents. F NMR is critical for verifying trifluoromethyl group integrity .
- HPLC-MS : High-resolution mass spectrometry validates molecular weight and purity (>95%) .
- X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated for structurally similar triazolothiadiazoles .
Q. How should researchers handle byproduct formation during synthesis?
- Methodological Answer : Common byproducts include uncyclized intermediates or halogenated side products. Strategies:
- Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .
- Recrystallize in water-ethanol mixtures to remove polar impurities .
- Characterize byproducts via LC-MS and adjust stoichiometry of reagents (e.g., oxalyl chloride or bromo-diethylmalonate) to minimize side reactions .
Q. What preliminary assays are recommended to assess biological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against trypanothione reductase (critical for parasitic pathogens) using NADPH consumption assays .
- Antimicrobial testing : Use broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Cytotoxicity : Evaluate in mammalian cell lines (e.g., HEK293) to rule off-target effects .
Advanced Research Questions
Q. How can computational modeling guide the design of 4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline derivatives with enhanced activity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding to trypanothione reductase; prioritize derivatives with stronger hydrogen bonds to Glu^18 or Arg^37 .
- 3D-QSAR : Generate CoMFA/CoMSIA models to correlate substituent electronegativity (e.g., fluorine) with bioactivity .
- ADMET prediction : Tools like SwissADME assess logP (<3) and metabolic stability (CYP3A4 liability) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., herbicidal vs. antiparasitic effects)?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., norflurazon’s herbicidal activity at higher concentrations vs. antiparasitic effects at lower doses) .
- Target selectivity profiling : Use kinome-wide screening to identify off-target interactions .
- Structural tweaks : Introduce substituents like sulfonyl groups to enhance specificity for parasitic enzymes .
Q. How can structure-activity relationship (SAR) studies optimize the dihydroquinazoline scaffold?
- Methodological Answer :
- Electron-withdrawing groups : Replace chlorine with bromine to increase electrophilicity at C4 .
- Heterocyclic fusion : Attach triazolo[3,4-b]thiadiazine rings to improve rigidity and binding .
- Fluorine substitution : Replace trifluoromethyl with pentafluorosulfanyl groups to enhance metabolic stability .
Q. What experimental approaches improve solubility without compromising bioactivity?
- Methodological Answer :
- Prodrug design : Convert the dihydroquinazoline core to phosphate esters for aqueous solubility .
- PEGylation : Attach polyethylene glycol chains to the nitrogen atom .
- Salt formation : Use hydrochloride or sodium salts, as shown for triazolothiadiazine derivatives .
Q. How do fluorinated substituents influence target binding and pharmacokinetics?
- Methodological Answer :
Q. What protocols ensure stability under varying pH and temperature conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
